molecular formula C16H18F2N6O B2818505 1-(3,5-Difluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396889-43-2

1-(3,5-Difluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2818505
CAS No.: 1396889-43-2
M. Wt: 348.358
InChI Key: TXHNSJFVZULKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluorophenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea, also known as PF-02341066, is a small molecule inhibitor that targets the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. It was developed as a potential treatment for cancer, particularly non-small cell lung cancer (NSCLC) that harbors ALK or ROS1 gene rearrangements.

Scientific Research Applications

Absorption, Distribution, Metabolism, and Excretion Studies

Compounds like Ticagrelor, which shares a pyrimidine moiety, are explored for their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). For instance, Ticagrelor is a P2Y12 receptor antagonist developed for preventing thrombotic events in patients with acute coronary syndromes. Studies on compounds like Ticagrelor provide insights into how structurally similar compounds could be metabolized and excreted in humans, highlighting the importance of understanding a drug's life cycle within the body for therapeutic applications (Teng et al., 2010).

Metabolic Pathways and Drug Interactions

Investigations into the metabolism of drugs reveal complex biotransformation pathways that can influence their pharmacological effects and interactions with other drugs. For example, the study of L-735,524, a potent HIV-1 protease inhibitor, shows how it undergoes various metabolic transformations, including glucuronidation and N-depyridomethylation. Such studies are crucial for identifying potential drug interactions and optimizing dosing regimens for safety and efficacy (Balani et al., 1995).

Potential Therapeutic Applications

Compounds with difluorophenyl, pyrimidinyl, and urea functionalities are also researched for their therapeutic potential in various diseases. For instance, the inhibition of soluble epoxide hydrolase (sEH) has been shown to decrease reperfusion injury after focal cerebral ischemia, suggesting that compounds targeting this enzyme could offer therapeutic benefits in stroke and other inflammatory conditions (Tu et al., 2018).

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N6O/c1-23-2-4-24(5-3-23)15-19-9-14(10-20-15)22-16(25)21-13-7-11(17)6-12(18)8-13/h6-10H,2-5H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHNSJFVZULKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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